Ammonium-15N-acetat

Übersicht

Beschreibung

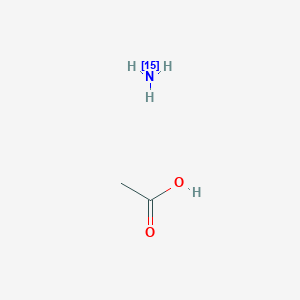

Ammonium-15N acetate is a nitrogen-15 labeled compound with the molecular formula CH3CO215NH4. It is a stable isotope-labeled reagent widely used in various scientific research fields. The compound is characterized by its high isotopic purity, typically around 98 atom percent 15N . The presence of the nitrogen-15 isotope makes it particularly valuable for studies involving nitrogen metabolism and nitrogen cycle tracing.

Wissenschaftliche Forschungsanwendungen

Ammonium-15N acetate is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used as a tracer in nitrogen cycle studies and in the synthesis of nitrogen-containing compounds.

Biology: Employed in metabolic studies to trace nitrogen incorporation in biological systems.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nitrogen-containing drugs.

Industry: Applied in the production of labeled compounds for research and development purposes

Wirkmechanismus

Target of Action

Ammonium-15N acetate is a nitrogen-15 labeled reagent . It is primarily used as a catalyst, building block, or to analyze ammonium acetate in food additives or pharmaceutical applications .

Biochemical Pathways

Ammonium-15N acetate can be used to study various biochemical pathways involving nitrogen. For instance, it has been used in studies of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli . The 15N label allows researchers to track the movement of nitrogen through these pathways and understand the mechanisms of these reactions.

Biochemische Analyse

Biochemical Properties

Ammonium-15N acetate plays a crucial role in various biochemical reactions. It is often used as a nitrogen source in metabolic studies, where it interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase. These enzymes are involved in the assimilation of ammonium into amino acids, which are essential building blocks of proteins. The interaction between ammonium-15N acetate and these enzymes facilitates the incorporation of the nitrogen-15 isotope into amino acids, allowing researchers to study nitrogen metabolism in detail .

Cellular Effects

Ammonium-15N acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae such as Chlorella vulgaris, ammonium-15N acetate has been shown to affect the synthesis of pigments, proteins, soluble sugars, and lipids. Low concentrations of ammonium-15N acetate promote protein synthesis, while higher concentrations can inhibit the synthesis of soluble sugars . These effects highlight the compound’s role in regulating cellular metabolism and its potential impact on cell function.

Molecular Mechanism

At the molecular level, ammonium-15N acetate exerts its effects through interactions with various biomolecules. It can act as a substrate for enzymes involved in nitrogen metabolism, leading to the incorporation of the nitrogen-15 isotope into metabolic intermediates and end products. This process allows researchers to study the dynamics of nitrogen assimilation and transformation within cells. Additionally, ammonium-15N acetate can influence gene expression by altering the availability of nitrogen, which is a key regulator of gene transcription in many organisms .

Temporal Effects in Laboratory Settings

The effects of ammonium-15N acetate can change over time in laboratory settings. Studies have shown that the stability and degradation of ammonium-15N acetate can impact its long-term effects on cellular function. For example, the compound’s stability in solution can affect its availability for uptake by cells, while its degradation products can influence cellular metabolism. Long-term studies have demonstrated that ammonium-15N acetate can have sustained effects on nitrogen metabolism, highlighting the importance of considering temporal factors in experimental design .

Dosage Effects in Animal Models

The effects of ammonium-15N acetate can vary with different dosages in animal models. Low doses of the compound are generally well-tolerated and can be used to study nitrogen metabolism without causing adverse effects. Higher doses can lead to toxic effects, including disruptions in nitrogen balance and metabolic disturbances. Studies have shown that there are threshold effects for ammonium-15N acetate, with higher doses leading to more pronounced changes in metabolic pathways and potential toxicity .

Metabolic Pathways

Ammonium-15N acetate is involved in several metabolic pathways, including the urea cycle and amino acid biosynthesis. It interacts with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, which are involved in the conversion of ammonium to urea. Additionally, ammonium-15N acetate can be incorporated into amino acids through the action of glutamine synthetase and glutamate dehydrogenase. These interactions highlight the compound’s role in nitrogen metabolism and its importance in studying metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, ammonium-15N acetate is transported and distributed through various mechanisms. It can be taken up by cells via ammonium transporters and distributed to different cellular compartments. The compound can also interact with binding proteins that facilitate its transport and localization within cells. Studies have shown that ammonium-15N acetate can accumulate in specific tissues, such as the liver and kidneys, where it plays a role in nitrogen metabolism .

Subcellular Localization

The subcellular localization of ammonium-15N acetate can influence its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it participates in metabolic reactions. Additionally, ammonium-15N acetate can be targeted to specific organelles through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium-15N acetate can be synthesized by reacting acetic acid with ammonium-15N hydroxide. The reaction is typically carried out under controlled conditions to ensure high isotopic purity. The general reaction is as follows:

CH3COOH+15NH4OH→CH3CO215NH4+H2O

The reaction is exothermic and should be conducted at a temperature range of 20-25°C to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, ammonium-15N acetate is produced by a similar method but on a larger scale. The process involves the careful handling of isotopically labeled reagents to maintain the desired isotopic enrichment. The product is then purified through crystallization and dried to obtain a high-purity solid .

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium-15N acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.

Decomposition Reactions: Upon heating, ammonium-15N acetate decomposes to form acetamide and water.

Acid-Base Reactions: It can react with strong acids to form acetic acid and ammonium-15N salts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides can be used under mild conditions.

Decomposition: Heating at temperatures above 110°C.

Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid at room temperature.

Major Products:

Acetamide: Formed during decomposition.

Acetic Acid: Formed during acid-base reactions.

Vergleich Mit ähnlichen Verbindungen

Ammonium-15N chloride: Another nitrogen-15 labeled compound used for similar applications.

Ammonium-15N2 carbonate-13C: A compound labeled with both nitrogen-15 and carbon-13, used in more complex tracing studies.

Uniqueness: Ammonium-15N acetate is unique due to its specific labeling with nitrogen-15 and its versatility in various chemical reactions. Its ability to act as both a nucleophile and a base makes it valuable in synthetic chemistry. Additionally, its high isotopic purity ensures accurate and reliable results in research applications .

Biologische Aktivität

Ammonium-15N acetate is a stable isotope-labeled compound that serves as a significant nitrogen source in various biological systems. Its unique properties allow researchers to trace nitrogen metabolism and its pathways in living organisms, including plants, animals, and microorganisms. This article explores the biological activity of Ammonium-15N acetate through detailed research findings, case studies, and comparative data.

- Molecular Formula : C₂H₇NO₂ (with nitrogen-15 isotope)

- CAS Number : 86451-35-6

- Appearance : White crystalline solid with a slight vinegar-like odor

- Solubility : Highly soluble in water

Ammonium-15N acetate plays a crucial role in metabolic pathways by participating in nitrogen assimilation processes. The incorporation of the nitrogen-15 isotope allows for precise tracking of nitrogen fluxes in biological systems, which is essential for understanding nutrient cycling and metabolism. The compound is particularly useful in studies involving:

- Amino Acid Synthesis : It aids in tracing the incorporation of nitrogen into amino acids.

- Protein Metabolism : Researchers can monitor how proteins utilize nitrogen derived from Ammonium-15N acetate.

1. Nitrogen Tracing Studies

Ammonium-15N acetate is widely used in nitrogen tracing studies to understand various biological processes. By incorporating the isotope into metabolic pathways, researchers can track the uptake and utilization of nitrogen. For instance, studies have shown that Nitrosomonas europaea can oxidize ammonium ions labeled with 15N, producing nitrite as a detectable product over time .

2. Impact on Microbial Communities

Research indicates that ammonium and acetate can significantly influence microbial community dynamics. In one study, acclimatization experiments with thermophilic cultures showed a shift from syntrophic acetate oxidation to aceticlastic methanogenesis when exposed to high ammonia levels . This demonstrates how Ammonium-15N acetate can alter metabolic pathways within microbial communities.

Case Study 1: Ammonium Acetate's Effect on Cytokine Production

A study involving immortalized human microglia and astroglioma cells revealed that ammonium acetate could modulate cytokine secretion. Specifically, it enhanced the secretion of tumor necrosis factor-alpha while diminishing interleukin-6 release under certain conditions . This highlights the potential immunomodulatory effects of ammonium-based compounds.

Case Study 2: Nitrogen Cycle Dynamics

In another investigation focused on the nitrogen cycle, researchers utilized Ammonium-15N acetate to study its conversion into various nitrogenous compounds. The results indicated that during aerobic incubation with Nitrosomonas europaea, significant amounts of nitrite were produced from ammonium, showcasing the compound's role in nitrification processes .

Comparative Analysis

The following table summarizes the key characteristics and applications of Ammonium-15N acetate compared to non-labeled ammonium compounds:

| Compound Name | Molecular Formula | Key Characteristics | Applications |

|---|---|---|---|

| Ammonium Acetate | C₂H₇NO₂ | Non-labeled version; widely used as a buffer agent | General biochemical applications |

| Ammonium-15N Acetate | C₂H₇¹⁵NO₂ | Labeled for tracing nitrogen metabolism | Nitrogen tracing studies; metabolic research |

Eigenschaften

IUPAC Name |

acetic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.[15NH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491504 | |

| Record name | Acetic acid--(~15~N)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86451-35-6 | |

| Record name | Acetic acid--(~15~N)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86451-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.